molecular formula C23H24N4O3 B10989409 2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

Cat. No.: B10989409
M. Wt: 404.5 g/mol
InChI Key: BLDCMNKJWZVPLC-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide: “Compound X” , belongs to the indole class of organic compounds. Indole derivatives have garnered significant interest due to their clinical and biological potential. The indole nucleus, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules and natural products. Physically, indole derivatives are crystalline and colorless, often possessing specific odors .

Preparation Methods

Synthetic Routes::

    Acetylation of 4-Aminoisatin: The starting material, 4-aminoisatin, undergoes acetylation to introduce the acetyl group.

    Indole Ring Formation: The acetylated intermediate reacts with indole-4-carboxaldehyde to form the indole ring.

    N-Alkylation: The resulting compound is N-alkylated using 2-methoxyethyl bromide to introduce the 2-methoxyethyl group.

    Amide Formation: Finally, acetylation of the amino group completes the synthesis of .

Industrial Production::

Compound X: can be synthesized on a larger scale using similar steps, with optimization for yield and purity.

Chemical Reactions Analysis

Reactions::

    Oxidation: The indole moiety can undergo oxidation, leading to various oxidation states.

    Reduction: Reduction of the carbonyl group or other functional groups may occur.

    Substitution: Nucleophilic substitution reactions can modify the indole ring.

    Amidation: Formation of amide bonds is crucial for its structure.

Common Reagents and Conditions::

    Acetylation: Acetic anhydride, pyridine.

    Indole Ring Formation: Acidic conditions.

    N-Alkylation: Alkyl halides, base.

    Amide Formation: Acyl chlorides, amines.

Major Products::

    Compound X: itself.

  • Various intermediates during synthesis.

Scientific Research Applications

    Medicine: exhibits antiviral, anti-inflammatory, anticancer, and antidiabetic properties.

    Chemistry: It serves as a versatile building block for designing new drug candidates.

    Biology: Investigated for its impact on cellular pathways and receptors.

Mechanism of Action

    Targets: Molecular targets include specific receptors, enzymes, or proteins.

    Pathways: It modulates signaling pathways related to inflammation, cell growth, and metabolism.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to other indole derivatives.

    Similar Compounds: Tryptophan, indole-3-acetic acid, and related analogs.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide

InChI

InChI=1S/C23H24N4O3/c1-16(28)24-19-5-3-8-22-17(19)10-12-27(22)15-23(29)25-20-6-4-7-21-18(20)9-11-26(21)13-14-30-2/h3-12H,13-15H2,1-2H3,(H,24,28)(H,25,29)

InChI Key

BLDCMNKJWZVPLC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=C4C=CN(C4=CC=C3)CCOC

Origin of Product

United States

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